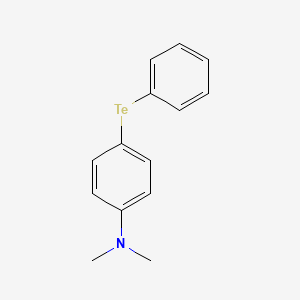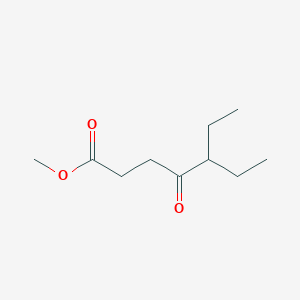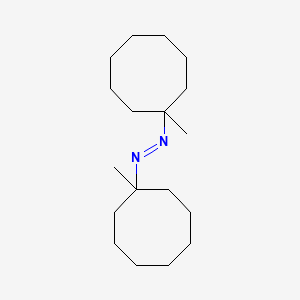
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a heptenol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-methylphenol with a suitable alkyl halide under basic conditions, followed by a series of reactions to introduce the heptenol chain. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its anti-inflammatory effects could involve the inhibition of pro-inflammatory enzymes.
類似化合物との比較
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the heptenol chain.
4-Methyl-2-methoxyphenol: Similar structure but different positioning of functional groups.
3-Methoxy-4-hydroxytoluene: Contains a hydroxyl group instead of a heptenol chain.
特性
CAS番号 |
64298-04-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
2-(2-methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C16H24O2/c1-11(2)8-14(17)10-13(4)15-7-6-12(3)9-16(15)18-5/h6-7,9-11,14,17H,8H2,1-5H3 |
InChIキー |
IOGJHBAMFAYSIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=CC(CC(C)C)O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


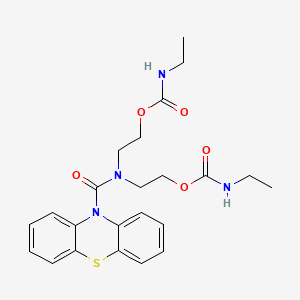
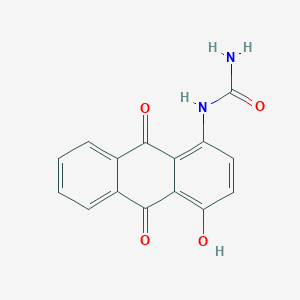
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)


![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

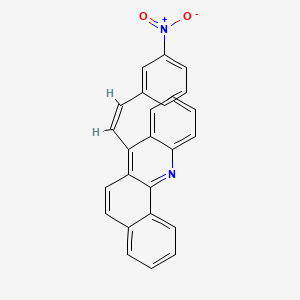


![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
